molecular formula C10H13BO2 B13339312 2-(m-Tolyl)-1,3,2-dioxaborinane

2-(m-Tolyl)-1,3,2-dioxaborinane

Cat. No.: B13339312
M. Wt: 176.02 g/mol
InChI Key: IFYVVTBXQCJLIE-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-1,3,2-dioxaborinane typically involves the reaction of m-tolylboronic acid with diols under specific conditions. One common method is the condensation reaction between m-tolylboronic acid and ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Reduced boron compounds.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(m-Tolyl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development due to its unique boron-containing structure.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-1,3,2-dioxaborinane involves its ability to interact with various molecular targets. In the context of BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons. This results in the release of high-energy alpha particles that selectively destroy cancer cells while sparing healthy tissue. The molecular pathways involved include the uptake of the compound by cancer cells and its subsequent localization within the cells.

Comparison with Similar Compounds

2-(m-Tolyl)-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:

    Phenylboronic acid: Similar in its use in Suzuki-Miyaura reactions but differs in its structure and reactivity.

    Boronic esters: Share similar applications in organic synthesis but have different stability and reactivity profiles.

    Boranes: Used in hydroboration reactions but differ significantly in their chemical behavior and applications.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

2-(3-methylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C10H13BO2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2,4-5,8H,3,6-7H2,1H3

InChI Key

IFYVVTBXQCJLIE-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C

Origin of Product

United States

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